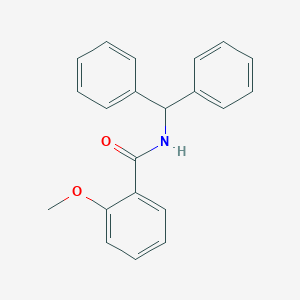

N-benzhydryl-2-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-benzhydryl-2-methoxybenzamide |

InChI |

InChI=1S/C21H19NO2/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,22,23) |

InChI Key |

YSDOROIOJOYJPY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzhydryl 2 Methoxybenzamide and Structural Analogues

Retrosynthetic Analysis of the N-benzhydryl-2-methoxybenzamide Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.comadvancechemjournal.com For this compound, the most logical disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming strategy. libretexts.orgkccollege.ac.in This primary disconnection reveals two key synthons: a benzhydryl cation and a 2-methoxybenzamide (B150088) anion, or their synthetic equivalents.

The synthetic equivalents for these synthons are benzhydrylamine and a 2-methoxybenzoic acid derivative, respectively. kccollege.ac.in This leads to the most straightforward synthetic approach: the direct coupling of these two precursors.

Alternatively, the 2-methoxybenzoic acid can be activated to facilitate the reaction. A common activation strategy involves converting the carboxylic acid into a more reactive acyl chloride. This leads to an alternative retrosynthetic pathway where the key precursors are 2-methoxybenzoyl chloride and benzhydrylamine.

A further disconnection of the benzhydrylamine precursor at one of the C-N bonds suggests a synthesis from benzhydryl bromide and an amine source. Similarly, 2-methoxybenzoic acid can be conceptually derived from simpler aromatic precursors through ortho-methoxy functionalization and carboxylation reactions. libretexts.org This hierarchical breakdown of the molecule into progressively simpler fragments provides a strategic map for its synthesis. deanfrancispress.comresearchgate.net

Classical Amidation Reactions in the Synthesis of Benzamide (B126) Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and classical methods remain highly relevant for preparing benzamide derivatives like this compound.

Condensation Reactions Involving 2-Methoxybenzoic Acid Derivatives and Benzhydrylamine Precursors

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation. In the context of this compound synthesis, this involves the reaction between 2-methoxybenzoic acid and benzhydrylamine. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov

The general reaction scheme is as follows:

2-Methoxybenzoic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate.

Benzhydrylamine then acts as a nucleophile, attacking the activated carbonyl carbon.

The subsequent collapse of the tetrahedral intermediate and elimination of the coupling agent's byproduct yields the desired this compound.

This method is widely applicable and generally provides good yields, although the removal of byproducts derived from the coupling agent can sometimes be challenging.

Utilization of Acyl Chlorides in this compound Formation

An alternative and often more reactive approach involves the use of an acyl chloride. rsc.org In this method, 2-methoxybenzoic acid is first converted to 2-methoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting 2-methoxybenzoyl chloride is a highly electrophilic species.

The synthesis then proceeds via a nucleophilic acyl substitution reaction where benzhydrylamine attacks the carbonyl carbon of 2-methoxybenzoyl chloride. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction is generally fast and efficient, often proceeding to completion at room temperature. nih.gov

This method offers the advantage of high reactivity, which can be beneficial when dealing with less reactive amines. However, the handling of acyl chlorides requires care due to their moisture sensitivity and corrosive nature.

Advanced and Catalytic Synthetic Approaches for Benzamide Scaffolds

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for amide bond formation, including microwave-assisted synthesis and C-H functionalization strategies.

Microwave-Assisted Amidation of Benzhydrols with Nitrogen Nucleophiles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. chim.it This technique can be applied to the synthesis of benzamide derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govarabjchem.orgoatext.com

In a relevant application, microwave irradiation can facilitate the direct amidation of benzhydrols with nitrogen nucleophiles. While not a direct synthesis of this compound from its immediate precursors, related microwave-assisted syntheses of N-substituted amides have been reported. For instance, the synthesis of N-substituted 2-isocyanocarboxamides has been achieved through microwave-assisted thermal reactions. rug.nl This suggests the potential for developing a microwave-assisted protocol for the reaction between a benzhydryl-containing substrate and a 2-methoxybenzamide-related nucleophile. The high efficiency of microwave heating can drive the reaction to completion in a fraction of the time required by traditional methods.

Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

The formation of the amide bond in this compound and its analogues can be efficiently achieved through various metal-catalyzed coupling reactions. These methods offer significant advantages over traditional approaches, such as the use of acyl chlorides, by providing milder reaction conditions, broader functional group tolerance, and often higher yields. Palladium, copper, and rhodium-based catalytic systems are among the most prominent in the synthesis of benzamides.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-N bond formation is well-established. syr.edu The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, is a powerful tool for the synthesis of N-aryl and N-alkyl benzamides. wikipedia.org In the context of this compound, this would typically involve the coupling of 2-methoxybenzoyl chloride or a related derivative with benzhydrylamine. The reaction generally employs a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the reaction's efficiency and can range from monodentate to bulky bidentate phosphines like XantPhos. wikipedia.orgnih.gov

A tandem approach for the synthesis of N-aryl benzamides has also been developed, utilizing a supported palladium catalyst. researchgate.net This method can involve the in-situ generation of carbon monoxide from sources like oxalic acid, followed by a domino reaction of carbonylation and azidation of aryl iodides. researchgate.net Furthermore, palladium-catalyzed denitrogenative cross-coupling reactions of researchgate.netCurrent time information in Bangalore, IN.nih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents have been shown to produce ortho-alkylated benzamides. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed amidation reactions represent a cost-effective and efficient alternative to palladium-based systems. sioc-journal.cnnih.gov These reactions can proceed through various mechanisms, including the coupling of aryl halides with amides (Ullmann condensation) or the direct C-H amidation of arenes. nih.govbeilstein-journals.org For instance, a one-pot reaction combining copper-catalyzed amidation of benzyl (B1604629) cyanide and cyanation of aryl iodides has been reported for the synthesis of N,N-dimethyl benzamides. sioc-journal.cnresearchgate.net Copper catalysts, such as Cu₂O or Cu(OH)₂, in the presence of a suitable ligand like 1,10-phenanthroline, can effectively promote the formation of the amide bond. sioc-journal.cnnih.gov

Rhodium and Nickel-Catalyzed Reactions:

Rhodium and nickel complexes have also emerged as effective catalysts for benzamide synthesis. Rhodium(I)-catalyzed [2+2+2] cycloadditions can be employed for the atroposelective synthesis of axially chiral benzamides. tcichemicals.com Additionally, rhodium(III)-catalyzed C-H activation and annulation reactions of benzamides with alkynes provide access to complex heterocyclic structures. researchgate.netchinesechemsoc.org Nickel-catalyzed cross-coupling reactions offer another avenue for the formation of C-N bonds in benzamide synthesis, often with unique reactivity and selectivity profiles.

| Catalyst System | Reactants | Key Features |

| Palladium | Aryl halide/triflate + Amine | High efficiency, broad scope (Buchwald-Hartwig amination). wikipedia.org |

| Aryl iodide + CO source + NaN₃ | Tandem carbonylation-azidation. researchgate.net | |

| researchgate.netCurrent time information in Bangalore, IN.nih.gov-Benzotriazin-4(3H)-one + Organoaluminum reagent | Denitrogenative cross-coupling for ortho-alkylation. nih.gov | |

| Copper | Benzyl cyanide + Aryl iodide + Amide source | One-pot amidation/cyanation. sioc-journal.cnresearchgate.net |

| Alkane + Amide/Imide | Direct C-H amidation. nih.gov | |

| Rhodium | 1,6-Diyne + Ynamide | [2+2+2] cycloaddition for chiral benzamides. tcichemicals.com |

| Benzamide + Alkyne | C-H activation and annulation. researchgate.netchinesechemsoc.org | |

| Nickel | Aryl amide + Nitrile | Aryl exchange via C-N bond activation. acs.org |

Derivatization Strategies for this compound

To explore the structure-activity relationships (SAR) and optimize the pharmacological profile of this compound, systematic modifications of its core structure are essential. These derivatization strategies focus on the three main components of the molecule: the benzhydryl moiety, the 2-methoxybenzoyl ring, and the amide linkage.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a common motif in bioactive compounds and offers multiple sites for modification. mdpi.com Alterations to this moiety can significantly impact the compound's lipophilicity, steric bulk, and interactions with biological targets.

Systematic modifications can include:

Substitution on the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on one or both phenyl rings can modulate the electronic properties and metabolic stability of the molecule. nih.gov For example, introducing fluorine atoms can enhance biological activity in some cases. nih.gov

Conformational Restriction: Introducing bridges or other constraints between the two phenyl rings can create conformationally rigid analogues, which can provide insights into the bioactive conformation.

| Modification Strategy | Example Substituent/Change | Potential Impact |

| Phenyl Ring Substitution | Fluoro, Chloro, Methoxy (B1213986), Nitro | Modulate electronic properties, metabolic stability. nih.gov |

| Heterocyclic Replacement | Pyridyl, Thienyl | Alter polarity, hydrogen bonding. |

| Conformational Restriction | Bridged Biphenyl | Reduce conformational flexibility, enhance selectivity. |

| Moiety Replacement | sec-Butyl group | Investigate the necessity of the bulky benzhydryl group. nih.gov |

The 2-methoxybenzoyl ring is another critical component for derivatization. Modifications to this ring can influence the molecule's interaction with its target and its pharmacokinetic properties.

Key derivatization approaches include:

Positional Isomerism of the Methoxy Group: Moving the methoxy group to the meta (3-) or para (4-) position can reveal the importance of its ortho-positioning for activity. The presence of methoxy and hydroxy groups can also enhance antioxidant activity. mdpi.com

Substitution on the Benzoyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, nitro, cyano groups) at different positions on the benzoyl ring can probe the electronic and steric requirements for biological activity. nih.govnih.gov For instance, the introduction of an aryl amide group and a methoxy group has been shown to afford extra hydrogen bonds with target proteins in some cases. nih.gov

Replacement of the Methoxy Group: The methoxy group can be replaced with other functional groups, such as hydroxyl, amino, or larger alkyl ether groups, to investigate the role of the methoxy group as a hydrogen bond acceptor or its steric contribution.

| Modification Strategy | Example Substituent/Change | Rationale |

| Positional Isomerism | 3-Methoxy, 4-Methoxy | Evaluate the importance of the ortho-substituent. |

| Ring Substitution | Fluoro, Chloro, Nitro, Cyano | Modulate electronic and steric properties. nih.gov |

| Methoxy Group Replacement | Hydroxy, Amino, Ethoxy | Alter hydrogen bonding capacity and steric bulk. mdpi.com |

| Ring System Change | Naphthoyl, Heteroaroyl | Explore larger aromatic systems or introduce heteroatoms. |

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to improve a compound's properties, such as metabolic stability, bioavailability, and potency, while retaining its desired biological activity. nih.gov

Amide Bond Bioisosteres:

The amide bond is susceptible to enzymatic cleavage in vivo. Replacing it with a more stable bioisostere can significantly improve the pharmacokinetic profile of a drug candidate. cambridgemedchemconsulting.comresearchgate.net Common amide bioisosteres include:

1,2,3-Triazoles: These are readily synthesized via "click" chemistry and are resistant to hydrolysis and oxidation. cambridgemedchemconsulting.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These can mimic the planarity and dipole moment of the amide bond while offering improved metabolic stability. nih.gov

Other Heterocycles: Imidazoles, tetrazoles, and pyrazoles are also employed as amide bond replacements. nih.gov

Reduced Amide Isosteres and Other Linkers: These include retro-inverso amides, ureas, sulfonamides, and fluoroalkenes. nih.gov

Aromatic Ring Bioisosteres:

The phenyl rings in both the benzhydryl and benzoyl moieties can be sites of metabolic oxidation. cambridgemedchemconsulting.com Replacing them with bioisosteres can mitigate this issue. prismbiolab.com

Heteroaromatic Rings: Pyridine, pyrimidine, and pyrazine (B50134) can be used to replace a phenyl ring, which can increase polarity and reduce metabolic susceptibility. cambridgemedchemconsulting.com

Saturated Rings: In some cases, saturated rings like bicyclo[1.1.1]pentane can serve as bioisosteres for para-substituted phenyl rings, improving solubility and metabolic stability. researchgate.net Saturated and conformationally rigid bicyclic molecules are also proposed as bioisosteres for ortho-disubstituted phenyl rings. chem-space.com

| Original Moiety | Bioisosteric Replacement | Key Advantages |

| Amide Bond | 1,2,3-Triazole | Metabolic stability, ease of synthesis. cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment, improved stability. nih.gov | |

| Imidazole | Can act as a hydrogen bond donor/acceptor. unibs.it | |

| Sulfonamide | Increased metabolic stability. cambridgemedchemconsulting.com | |

| Phenyl Ring | Pyridine/Pyrimidine | Increased polarity, reduced metabolism. cambridgemedchemconsulting.com |

| Thiophene/Furan | Altered electronic properties and polarity. cambridgemedchemconsulting.com | |

| Bicyclo[1.1.1]pentane | Improved solubility and metabolic profile (for p-substituted rings). researchgate.net | |

| Bicyclo[2.1.1]hexane | Mimics ortho-disubstituted phenyl rings. chem-space.com |

Structure Activity Relationship Sar Studies of N Benzhydryl 2 Methoxybenzamide Analogues in in Vitro Biological Systems

Impact of Benzhydryl Moiety Substitutions on Biological Activity Profiles

The benzhydryl moiety, consisting of two phenyl rings attached to a central carbon, is a crucial component for the biological activity of many N-benzhydryl-2-methoxybenzamide analogues. Its size, lipophilicity, and electronic properties significantly influence how the molecule interacts with its target.

Studies involving substitutions on the phenyl rings of this hydrophobic "headgroup" have demonstrated that even minor changes can lead to significant shifts in activity. For instance, the introduction of a trifluoromethoxy group at the 4-position or a fluoro group at the 5-position of a diphenyl ether headgroup in related structures resulted in lower biological activity compared to the unsubstituted parent compound mdpi.com. This suggests that the electronic and steric profile of the unsubstituted benzhydryl rings is highly favorable for target engagement.

Further research on related N-benzyl analogues has shown that the position of substituents can also play a role, although sometimes a minor one. In one study, a methyl group at the meta-position of the benzyl (B1604629) ring (compound 1j ) conferred slightly more potent activity against the MDA-MB-468 cell line than a methyl group at the para-position (compound 1k ) mdpi.com. However, the introduction of substituents containing heteroatoms at the para-position was found to enhance tumor cell selectivity mdpi.com. For example, analogues with a 4-cyano (CN) or 4-trifluoromethoxy (OCF₃) group on the benzyl ring showed improved activity and selectivity against certain cancer cell lines mdpi.com.

Table 1: Effect of Benzhydryl Moiety Substitutions on Biological Activity

| Substitution on Benzhydryl/Benzyl Moiety | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Trifluoromethoxy | 4-position | Decreased activity | mdpi.com |

| Fluoro | 5-position | Decreased activity | mdpi.com |

| Methyl | meta-position | Slightly more potent than para-isomer | mdpi.com |

| Methyl | para-position | Slightly less potent than meta-isomer | mdpi.com |

| Cyano (CN) | para-position | Improved activity and selectivity | mdpi.com |

| Trifluoromethoxy (OCF₃) | para-position | Improved activity and selectivity | mdpi.com |

Influence of Substituents on the 2-Methoxybenzoyl Ring on Biological Potency

The 2-methoxybenzoyl portion of the molecule offers multiple sites for modification, and substitutions on this aromatic ring have a profound impact on biological potency. The nature and position of these substituents can alter the electronic distribution, conformation, and hydrogen-bonding capabilities of the entire molecule.

Research has shown that substitutions on this central ring are generally well-tolerated. For example, an analogue featuring a methylenedioxy substitution on the central aromatic ring demonstrated good activity mdpi.com. The position of functional groups is also critical. Shifting a substituent from the ortho to the meta or para position can dramatically alter biological efficacy. In a series of 2-phenoxybenzamides, a para-substituted analogue displayed the highest activity and selectivity of all tested compounds, whereas the meta-substituted version was only moderately active mdpi.com.

The electronic properties of the substituents are also a key factor. The presence of an electron-withdrawing group, such as a nitro group, can strengthen intramolecular hydrogen bonds, which in turn affects properties like acidity and stability beilstein-journals.org. Conversely, electron-donating groups like a methyl group have a different effect on the molecule's electronic and conformational properties beilstein-journals.org. The strategic placement of such groups can be used to modulate the compound's interaction with its biological target.

Table 2: Influence of Substituent Position on a Benzamide (B126) Ring on Biological Activity

| Substituent | Position on Benzoyl/Benzamide Ring | Observed Activity | Reference |

|---|---|---|---|

| N-Boc piperazinyl | ortho | Sub-micromolar activity | mdpi.com |

| N-Boc piperazinyl | meta | Moderate activity (micromolar) | mdpi.com |

| N-Boc piperazinyl | para | Highest activity (nanomolar) | mdpi.com |

| Methylenedioxy | --- | Good activity | mdpi.com |

Role of Amide Linkage Modifications and Conformational Flexibility

The amide linkage is a central structural feature, providing a point of connection between the benzhydryl and methoxybenzoyl moieties. Its chemical nature and the conformational flexibility it imparts are vital for proper orientation within a biological target's binding site.

Modifications to this linker have been explored to understand its role. Studies on related compounds showed that replacing the amide bond with an amine bond was detrimental to activity mdpi.com. In contrast, extending the molecule via a different amide bond was found to be a much more promising strategy, retaining high percentage inhibitions in in-vitro assays mdpi.com. This highlights the importance of the specific hydrogen-bonding capabilities and the defined geometry of the amide group.

Conformational flexibility is another key aspect governed by the amide bond and the single bonds surrounding it. The molecule is not rigid; the phenyl rings can rotate relative to each other and the central amide plane researchgate.net. This flexibility allows the molecule to adopt different shapes or conformations. The development of conformationally-flexible analogues has been a strategy to identify compounds with high affinity for specific biological targets, such as dopamine (B1211576) and sigma receptors nih.gov. The ability of a molecule to adopt the optimal conformation for binding is a critical determinant of its potency. A series of conformationally-flexible benzamide analogues led to the identification of a compound with a high affinity (Kᵢ value = 2nM) and moderate selectivity for the D3 receptor nih.gov.

Stereochemical Considerations and their Effect on Target Engagement and Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action. Because biological systems like receptors and enzymes are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug nih.gov. For a molecule like this compound, the carbon of the benzhydryl group is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S).

The two enantiomers of a chiral compound should be considered as two distinct chemical entities, as they can have different pharmacological and pharmacokinetic properties nih.gov. One enantiomer may be significantly more potent, while the other may be less active, inactive, or even contribute to off-target effects nih.gov. This difference arises because only one enantiomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with its chiral biological target nih.gov.

A clear example of this principle is seen with Lacosamide, or (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a compound with structural similarities. Its biological activity as an anticonvulsant is specifically associated with the (R)-enantiomer nih.gov. Structure-activity relationship studies on this molecule focus exclusively on maintaining this R-configuration while modifying other parts of the structure. This underscores the critical importance of stereochemistry; the specific spatial arrangement at the chiral center is essential for its target engagement and resulting biological activity. Therefore, when evaluating analogues of this compound, determining the activity of the individual (R) and (S) enantiomers is crucial for understanding the true basis of their potency.

Mechanistic Investigations of in Vitro Biological Activities of N Benzhydryl 2 Methoxybenzamide

Mechanisms of Interaction with the Hedgehog (Hh) Signaling Pathway (In Vitro)

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. nih.govsemanticscholar.org The Smoothened (Smo) receptor, a G protein-coupled receptor, is a key component of this pathway. rsc.orgnih.gov In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors. nih.govsemanticscholar.org

Smoothened (Smo) Receptor Inhibition and its Molecular Basis

N-benzhydryl-2-methoxybenzamide, also identified as compound 21 in relevant studies, has been demonstrated to be a potent inhibitor of the Hedgehog signaling pathway. nih.govrsc.orgnih.gov The molecular basis of its inhibitory action is the direct targeting of the Smoothened (Smo) receptor. nih.govsemanticscholar.org

In vitro studies have shown that this compound effectively prevents the translocation of the Smo receptor into the primary cilium, a crucial step for signal transduction. nih.govsemanticscholar.orgnih.gov In NIH3T3 cells expressing the Smo receptor, stimulation with Sonic hedgehog (Shh), an agonist of the Hh pathway, leads to a significant increase in Smo localization within the primary cilia. However, in the presence of this compound, this Shh-induced ciliary translocation of Smo is sharply reduced. semanticscholar.org This effect indicates that the compound directly interferes with the activation and trafficking of the Smo receptor. semanticscholar.org

Furthermore, this compound has shown efficacy against drug-resistant mutants of Smo, such as the D477G mutation, which can confer resistance to other Smo inhibitors like vismodegib. nih.govsemanticscholar.org This suggests that its binding and inhibitory mechanism may differ from or be less susceptible to certain resistance mutations. semanticscholar.org

Modulation of Downstream Signaling Cascades (e.g., Gli-Luc Reporter Assay)

The inhibition of Smo by this compound leads to the suppression of the downstream signaling cascade, ultimately preventing the activation of Gli transcription factors. The efficacy of this modulation is commonly quantified using a Gli-luciferase (Gli-Luc) reporter assay. nih.govsemanticscholar.org This assay utilizes cell lines, such as NIH3T3 cells, that are engineered to contain a firefly luciferase gene under the control of Gli-responsive elements. bpsbioscience.com The level of luciferase expression, measured as luminescence, directly correlates with the transcriptional activity of Gli and, therefore, the activation state of the Hh pathway. bpsbioscience.comstanford.edu

In such assays, this compound (compound 21) has demonstrated potent, dose-dependent inhibition of Hh pathway activity. nih.gov It has shown a half-maximal inhibitory concentration (IC50) in the nanomolar range, signifying strong inhibitory potential. nih.govrsc.orgnih.gov For instance, in a Gli-Luc reporter assay, this compound exhibited an IC50 value of 0.03 µM. nih.govsemanticscholar.org This potent inhibition of Gli-dependent luciferase activity confirms that the compound effectively blocks the signaling cascade downstream of the Smo receptor. nih.gov

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound (Compound 21) | Gli-Luc Reporter Assay | NIH3T3-Gli-Luc | 0.03 | nih.gov |

Mechanisms of Engagement with Dopamine (B1211576) Receptors (D2 and D4 Subtypes) (In Vitro)

Dopamine receptors are G protein-coupled receptors that are fundamental in various neurological processes. wikipedia.org The D2-like subfamily, which includes the D2 and D4 receptor subtypes, are primary targets for antipsychotic medications. nih.govfrontiersin.org Antagonists of these receptors work by blocking the action of the endogenous ligand, dopamine, thereby modulating dopaminergic signaling pathways. patsnap.com

Antagonistic Mechanisms and Receptor Binding Profile Analysis

Benzamide (B126) derivatives are a well-established class of dopamine receptor antagonists. amegroups.cnebi.ac.uk Their mechanism of action involves binding to dopamine receptors, particularly the D2 and D4 subtypes, and preventing dopamine from binding and activating the receptor. patsnap.com This blockade of dopamine signaling is the primary antagonistic mechanism. patsnap.com

The binding profile of these compounds is typically determined through in vitro radioligand binding assays, which measure the affinity of the compound for the receptor. nih.gov The affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Studies on various benzamide derivatives have shown a wide range of affinities for D2 and D4 receptors. nih.gov For example, some (S)-N-(3-pyrrolidinyl)benzamide derivatives exhibit high affinity for D3 and D4 receptors with Ki values in the low nanomolar range. nih.gov

Competitive Binding Studies and Selectivity Profiling

Competitive binding studies are employed to determine if a compound binds to the same site on the receptor as the endogenous ligand or other known ligands. In these assays, the ability of the test compound to displace a radiolabeled ligand from the receptor is measured. The results can indicate whether the antagonism is competitive or non-competitive. Benzamide derivatives typically act as competitive antagonists at dopamine receptors. umich.edu

Selectivity profiling is crucial for characterizing a dopamine receptor antagonist and involves comparing its binding affinity for the target receptors (e.g., D2 and D4) versus other receptors. nih.gov A compound is considered selective if it has a significantly higher affinity for one receptor subtype over others. For instance, the D4/D2 affinity ratio is a key parameter in assessing the selectivity of some antipsychotic agents. nih.gov Some benzamide derivatives have been specifically designed to achieve high selectivity for the D4 receptor over the D2 receptor, which may be associated with different therapeutic profiles. nih.gov The different bulk tolerance for substituents on the benzamide nucleus between D2, D3, and D4 receptors is a key factor in determining this selectivity. nih.gov

| Compound Example | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | D3 | 21 | nih.gov |

| D4 | 2.1 | nih.gov |

Mechanisms of In Vitro Antimicrobial Activity

Benzamide and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial effects against various bacterial and fungal strains. nanobioletters.comnih.gov While numerous studies have demonstrated the in vitro antimicrobial efficacy of various substituted benzamides, the specific molecular mechanisms underlying this activity for this compound are not extensively detailed in the available literature. However, the general mechanisms for related compounds can provide some insight.

The antimicrobial action of benzamide derivatives can be attributed to several potential mechanisms. These may include the disruption of microbial cell membrane integrity, inhibition of essential enzymes involved in metabolic pathways, or interference with nucleic acid synthesis. The specific mechanism is often dependent on the chemical structure of the derivative and the type of microorganism. For instance, some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been found to exert their antimicrobial effects by inhibiting microbial growth through various pathways. nih.gov Studies on other novel benzamide derivatives have shown significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nanobioletters.com The presence of specific substituents on the benzamide scaffold is known to influence the potency and spectrum of antimicrobial activity. tandfonline.com

Identification of Cellular Targets in Microbial Organisms

Research into the antimicrobial properties of benzamide derivatives has identified key cellular targets. Methoxybenzamides, for instance, have been recognized as a promising class of agents that target the FtsZ protein in staphylococcal infections. acsmedchem.org FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for novel antibiotics. acsmedchem.org The development of these compounds has been aimed at addressing issues of drugability, frequency of resistance, and spectrum of activity. acsmedchem.org

Investigation of Enzyme Inhibition or Membrane Disruption Hypotheses

The antibacterial action of certain benzamide derivatives is linked to enzyme inhibition. For example, some N-substituted benzimidazole carboxamides have demonstrated antibacterial activity, with compound 8, featuring two hydroxy and one methoxy (B1213986) group on the phenyl ring, showing potent activity against the Gram-positive strain E. faecalis. nih.gov The investigation into enzyme inhibition is a critical area of study, with various benzamide analogues being explored for their ability to inhibit enzymes like carbonic anhydrase and tyrosinase. mdpi.comacgpubs.org

Mechanisms of In Vitro Anticonvulsant Activity

The anticonvulsant properties of benzamide derivatives have been a significant area of research.

Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant activity of several benzamide compounds is believed to be mediated through the modulation of ion channels and neurotransmitter systems. researchgate.net For example, some N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have shown high affinity and good anticonvulsant activity in animal models. walshmedicalmedia.com While the precise mechanisms for this compound are not fully elucidated in the provided context, the broader class of benzamides is known to interact with various ion channels, including sodium, potassium, and calcium channels, which are critical for neuronal excitability. nih.govfocusbiomolecules.com The modulation of these channels can lead to a stabilization of neuronal membranes and a reduction in the excessive firing that characterizes seizures. researchgate.net Furthermore, the interaction with neurotransmitter systems, such as the dopamine and serotonin (B10506) systems, has been implicated in the pharmacological effects of some benzamides. walshmedicalmedia.comuno.edu

Mechanisms of In Vitro Cytotoxicity in Cancer Cell Lines

This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines, prompting investigations into their mechanisms of action.

Investigation of Apoptosis Induction Pathways

A primary mechanism by which N-substituted benzamides exert their cytotoxic effects is through the induction of apoptosis. nih.gov Studies have shown that these compounds can trigger the intrinsic apoptosis pathway, which involves the mitochondria. nih.govresearchgate.netqiagen.com This is evidenced by the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the caspase cascade. nih.govnih.gov Specifically, the activation of caspase-9, an initiator caspase, has been observed, followed by the activation of executioner caspases like caspase-3. nih.govqiagen.com

The role of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, has also been investigated. nih.govboehringer-ingelheim.com Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these benzamides, suggesting that the compounds' effects are mediated through the Bcl-2 pathway. nih.gov Furthermore, the tumor suppressor protein p53, while upregulated by some benzamide compounds, does not appear to be essential for the induction of apoptosis, as the effect is also observed in p53-deficient cell lines. nih.gov

Table 1: Key Proteins Involved in Apoptosis Induction by N-substituted Benzamides

| Protein Family | Specific Protein | Role in Apoptosis | Effect of N-substituted Benzamides |

| Caspases | Caspase-9 | Initiator caspase | Activated |

| Caspase-8 | Initiator caspase | Less effect on activation | |

| Caspase-3 | Executioner caspase | Activated | |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Overexpression inhibits apoptosis |

| Bax/Bak | Pro-apoptotic | Promotes mitochondrial outer membrane permeabilization | |

| Tumor Suppressors | p53 | Pro-apoptotic | Upregulated, but not essential for apoptosis induction |

This table was generated based on data from the text.

Analysis of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, N-substituted benzamides have been found to cause cell cycle arrest, primarily at the G2/M phase. nih.gov This cell cycle block occurs prior to the onset of apoptosis and is observed even when apoptosis is inhibited, indicating that it is a distinct, upstream event. nih.gov The arrest in the G2/M phase has been noted in multiple cell lines, including those with and without functional p53, suggesting a p53-independent mechanism. nih.gov The exact signaling pathways that lead to this benzamide-induced cell cycle arrest are still under investigation. nih.govunav.edu

Potential Non Biological Applications and Materials Science Aspects

Applications in Advanced Organic Synthesis (e.g., as Catalysts or Ligands)

While N-benzhydryl-2-methoxybenzamide itself is not extensively documented as a catalyst or ligand, its structural components are featured in various advanced synthetic methodologies. The N-methoxybenzamide group, for instance, is a key reactant in rhodium-catalyzed [4+1] annulations for synthesizing 3-aminoisoindolinones and in palladium-catalyzed processes. acs.orgrsc.org These reactions often involve the C-H activation of the benzamide (B126) ring, a cornerstone of modern synthetic strategy. acs.orgrsc.org

For example, palladium-catalyzed oxidative (4+2) annulations between benzyltriflamides and allenes have been developed to produce highly valuable tetrahydroisoquinoline skeletons. acs.org In these transformations, the use of N-protected amino acids as chiral ligands is crucial for achieving high enantioselectivity, particularly in desymmetrizing prochiral diarylmethylphenyl amides. acs.org This highlights the importance of the diarylmethyl (benzhydryl-like) group in directing stereoselective C-H activation. acs.org

Furthermore, the development of palladium-precatalysts for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, demonstrates the utility of related amide structures in forming C-C and C-N bonds under increasingly mild conditions. nih.gov The synthesis of related N-aryl benzamides via these methods underscores the robustness of the amide bond and its compatibility with transition metal catalysis. nih.gov Given the reactivity of the N-methoxybenzamide group and the steric and electronic influence of the benzhydryl moiety, this compound holds potential as a substrate or a precursor in the design of new ligands for asymmetric catalysis and complex molecular constructions. acs.orgscholaris.ca

Table 1: Examples of Advanced Synthesis Reactions Involving Related Benzamide Structures

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed (4+2) Annulation | Pd(OAc)₂, Cu(OAc)₂, Chiral Ligand | Diarylmethylphenyl amides, Allenes | Isoquinolines | acs.org |

| Rhodium-Catalyzed [4+1] Annulation | [RhCp*Cl₂]₂, AgSbF₆ | N-methoxybenzamides, Ketenimines | 3-Aminoisoindolinones | rsc.org |

| Iron-Catalyzed C-H Amination | FeCl₃, O₂ | 2-Benzhydrylpyridine derivatives | Pyrido[1,2-a]indoles | dovepress.com |

Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry, which focuses on non-covalent interactions, is another area where this compound could find application. The 2-methoxybenzamide (B150088) (2-MB) portion of the molecule is a well-documented former of molecular complexes and co-crystals. acs.org Its ability to form robust hydrogen-bonding networks is a key driver for creating ordered supramolecular structures. acs.org

Theoretical and experimental studies on related benzamide compounds demonstrate their capacity for self-assembly. For instance, N-benzhydryl benzamide has been shown to interact with graphene, leading to the formation of molecular self-assemblies that exhibit significantly enhanced physicochemical properties compared to the individual components. researchgate.net The study of the supramolecular organization of similar molecules has been a subject of interest, analyzed through crystal and molecular structure studies. uomphysics.net

The combination of the hydrogen-bonding capable amide, the methoxy (B1213986) group, and the bulky, aromatic benzhydryl group in this compound provides multiple sites for non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions can direct the self-assembly of the molecules into well-defined architectures like metalamacrocycles and cages, which have applications in areas such as host-guest chemistry and materials science. rsc.orghbni.ac.in

Development as Chemical Probes for Mechanistic Studies in Biological Systems

The development of chemical probes is essential for elucidating complex biological pathways without exerting a therapeutic effect. The structural motifs within this compound are found in compounds designed to interact with biological targets, suggesting its potential as a scaffold for such probes. For example, the benzhydryl moiety is a key feature in certain pharmacophore models. acsmedchem.org

Research into tubulin polymerization inhibitors (TUIs) has led to the synthesis of asymmetric compounds where the distance and orientation of a benzhydryl group relative to other parts of the molecule are critical for activity. acsmedchem.org While the goal of that research was therapeutic, the knowledge gained can be repurposed to design high-affinity, selective, and non-therapeutic probes based on the this compound scaffold. Such a probe could be used to study the kinetics and structural details of protein-ligand interactions, for instance, by attaching a reporter tag.

Furthermore, studies on the kinetics and mechanisms of reactions involving related ylides with iminium ions, catalyzed by organocatalysts, show that these molecules can be used to investigate reaction pathways and prove mechanistic principles. researchgate.net This demonstrates the utility of complex organic molecules in studying reaction mechanisms, a principle that could be extended to the investigation of enzyme-catalyzed reactions using a probe derived from this compound.

Explorations in Sensing and Adsorption Phenomena

There is growing interest in using benzamide derivatives in chemical sensors and for studying adsorption phenomena. The structural features of this compound make it a candidate for these applications. Theoretical studies on the adsorption of a similar compound, N-benzhydryl benzamide, onto nanocones indicate a significant interaction that alters the electronic properties of the nanocone. researchgate.net This suggests that such systems could function as workfunction-based sensors for detecting the benzamide derivative. researchgate.net

In a more direct application, a reflectance chemosensor for the detection of copper (II) ions was fabricated using a bis-thiourea ligand that incorporates a methoxybenzamide unit. researchgate.net This sensor demonstrated high selectivity and sensitivity for Cu²⁺ ions in aqueous solutions. researchgate.net Another chemosensor based on a thiourea (B124793) derivative containing a benzhydryl group, N-benzhydryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide, was developed for anion recognition. researchgate.net The nucleophilic nature of the sulfur and nitrogen atoms in thiourea derivatives facilitates interaction with analytes. researchgate.net

These examples show that both the benzhydryl and methoxybenzamide moieties can be incorporated into larger structures to create effective chemical sensors. The this compound molecule itself could be investigated for its intrinsic sensing or adsorption properties or be used as a key building block for more complex sensor systems.

Table 2: Characteristics of a Cu²⁺ Chemosensor Based on a Related Methoxybenzamide Derivative

| Parameter | Value/Finding | Reference |

|---|---|---|

| Ionophore | N,N′-(((3,3′-dimethoxy-[1,1′-biphenyl]-4,4′-diyl)bis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide) | researchgate.net |

| Analyte | Copper(II) ion (Cu²⁺) | researchgate.net |

| Detection Method | Optical Reflectance | researchgate.net |

| Stoichiometric Ratio (Ligand:Cu²⁺) | 1:2 | researchgate.net |

| Binding Constant (Kₐ) | 5.2 × 10⁴ M⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 6.12 × 10⁻⁷ M | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.